molecular formula C16H14N2O3 B267661 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Cat. No. B267661
M. Wt: 282.29 g/mol
InChI Key: LNBGHPOBQIASEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. The unique structural properties of 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole make it a promising candidate for various applications in the fields of chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is not well understood. However, studies have shown that the compound exhibits excellent antioxidant properties, making it a potential candidate for use in the treatment of various diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole exhibits excellent biochemical and physiological effects. The compound exhibits excellent antioxidant properties, making it a potential candidate for use in the treatment of various diseases such as cancer and neurodegenerative disorders. In addition, the compound exhibits excellent charge transport properties, making it a potential candidate for use in electronic devices such as organic solar cells and light-emitting diodes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole in lab experiments is its excellent charge transport properties. This makes it a potential candidate for use in electronic devices such as organic solar cells and light-emitting diodes. However, the compound has certain limitations, such as its relatively low solubility in water, which can make it difficult to handle in certain experiments.

Future Directions

There are several future directions for the use of 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole in scientific research. One of the most promising directions is in the field of organic electronics. The compound exhibits excellent charge transport properties, making it a potential candidate for use in electronic devices such as organic solar cells and light-emitting diodes. In addition, the compound's antioxidant properties make it a potential candidate for use in the treatment of various diseases such as cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole with dimethyl sulfate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrazine hydrate to yield the final product.

Scientific Research Applications

The unique structural properties of 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole make it a promising candidate for various applications in scientific research. One of the most promising applications of this compound is in the field of organic electronics. The compound exhibits excellent charge transport properties, making it a potential candidate for use in electronic devices such as organic solar cells and light-emitting diodes.

properties

Product Name

2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H14N2O3/c1-19-12-9-7-11(8-10-12)15-17-18-16(21-15)13-5-3-4-6-14(13)20-2/h3-10H,1-2H3

InChI Key

LNBGHPOBQIASEW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3OC

Origin of Product

United States

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